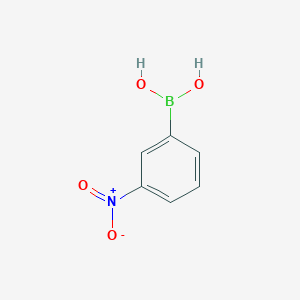

3-Nitrophenylboronic Acid

Description

Overview of Boronic Acids in Organic Synthesis and Medicinal Chemistry

Boronic acids, characterized by the R–B(OH)₂ functional group, are a class of organoboron compounds that have become indispensable tools in modern chemistry. pharmiweb.com Their stability, generally low toxicity, and versatile reactivity make them crucial building blocks and intermediates in the synthesis of complex organic molecules. nih.govsigmaaldrich.com One of the most prominent applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govsigmaaldrich.com This reaction, along with others like the Chan-Lam coupling (for C-N and C-O bond formation) and the Liebeskind-Srogl coupling, highlights the broad utility of boronic acids in constructing diverse molecular architectures. pharmiweb.comsigmaaldrich.com

In medicinal chemistry, the interest in boronic acids has grown substantially, particularly after the approval of bortezomib, a boronic acid-containing drug used in cancer therapy. nih.govresearchgate.net This has challenged earlier notions about the potential toxicity of boron-containing compounds and has spurred research into their therapeutic applications. nih.govresearchgate.net Boronic acids can form reversible covalent bonds with biologically relevant molecules containing diol functionalities, such as saccharides and the serine residues in proteases. nih.govnih.gov This property is exploited in the design of enzyme inhibitors and biosensors. sigmaaldrich.comresearchgate.net

Distinctive Structural Features and Reactivity of 3-Nitrophenylboronic Acid

This compound, with the chemical formula C₆H₆BNO₄, is a white to pale yellow crystalline powder. chemimpex.comchemicalbook.com Its structure consists of a benzene (B151609) ring substituted with a boronic acid group [-B(OH)₂] and a nitro group [-NO₂] at the meta-position. drugbank.com This specific arrangement of functional groups dictates its unique reactivity and properties. chemimpex.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 13331-27-6 | chemimpex.com |

| Molecular Formula | C₆H₆BNO₄ | chemimpex.com |

| Molecular Weight | 166.93 g/mol | chemimpex.com |

| Melting Point | 282-287 °C | chemimpex.com |

| Appearance | White to pale yellow crystalline powder | chemimpex.com |

| Solubility | Soluble in organic solvents and hot water | chemimpex.comchemsrc.com |

The nitro group (-NO₂) is a strong electron-withdrawing group, and its presence on the phenyl ring significantly influences the chemical behavior of this compound. nih.gov This electron-withdrawing effect, exerted through both inductive and resonance effects, enhances the reactivity of the compound in several ways. chemimpex.comnih.gov For instance, it makes the boronic acid a more effective catalyst in certain reactions, such as amidations. orgsyn.org The nitro group also impacts the solubility of the compound, contributing to its solubility in various organic solvents. chemimpex.com Furthermore, the electron-deficient nature of the phenyl ring makes it more stable towards certain electrophilic reactions that could otherwise cleave the carbon-boron bond.

The boronic acid moiety [-B(OH)₂] is central to the functionality of this compound, particularly in the realms of molecular recognition and covalent chemistry. sigmaaldrich.comnih.gov A key characteristic of boronic acids is their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities. nih.govresearchgate.net This interaction leads to the formation of stable cyclic boronate esters. researchgate.net This property is the foundation for the use of boronic acids in creating sensors for saccharides and other biomolecules, as the binding event can be designed to produce a measurable signal. chemimpex.comresearchgate.net The Lewis acidic nature of the boron atom allows it to interact with Lewis bases, further expanding its utility in designing receptors for various analytes. researchgate.netbath.ac.uk The reversible nature of these covalent interactions is also being exploited in the development of dynamic materials and drug delivery systems. researchgate.netbath.ac.uk

Historical Context and Evolution of Research on this compound

The synthesis of phenylboronic acids dates back to the 19th century. Early methods for preparing nitrophenylboronic acids involved the direct nitration of phenylboronic acid. These approaches often resulted in a mixture of ortho- and meta-isomers, with the para-isomer being a minor and difficult-to-isolate byproduct. The synthesis of this compound can be achieved through the nitration of phenylboronic acid or from starting materials like 3-nitroaniline. chemicalbook.com

Initially, research on this compound was largely focused on its role as a synthetic intermediate. It has been used as a reactant in a variety of powerful chemical transformations, including:

Suzuki-Miyaura cross-coupling: For the formation of carbon-carbon bonds. chemimpex.comsigmaaldrich.com

Copper-catalyzed arylations: To form bonds between carbon and other atoms. sigmaaldrich.comsigmaaldrich.com

Palladium-catalyzed decarboxylative coupling. sigmaaldrich.comsigmaaldrich.com

Catalysis of ene carbocyclization of acetylenic dicarbonyl compounds. chemicalbook.comchemicalbook.com

Over time, the scope of research has broadened considerably. Scientists began to explore its potential in medicinal chemistry and materials science, driven by a deeper understanding of the unique properties conferred by the boronic acid and nitro groups.

Emerging Research Frontiers and Interdisciplinary Applications

The unique properties of this compound continue to open up new avenues of research and application across multiple scientific disciplines. chemimpex.com

Medicinal Chemistry and Drug Development: Researchers are investigating this compound and its derivatives as potential therapeutic agents. For example, it has been used in the synthesis of inhibitors of angiogenesis and biaryl-olefins with antiproliferative activities. sigmaaldrich.comscientificlabs.co.uk Its structure has also served as a starting point for studying the binding of inhibitors to enzymes like KPC-2 β-lactamase, which is involved in antibiotic resistance. nih.gov

Sensor Technology: A significant area of emerging research is the use of this compound in the development of chemical sensors. chemimpex.com Its ability to bind with diols makes it a valuable component in sensors for detecting saccharides and other biomolecules, which has implications for medical diagnostics and food safety. chemimpex.comchemimpex.com Boronic acid-based fluorescent sensors are a particularly active area of investigation. nih.gov

Materials Science: In materials science, this compound is used in the creation of advanced materials like polymers and nanomaterials. chemimpex.com It serves as a building block for boronate affinity materials and can be incorporated into self-healing materials and drug delivery systems. researchgate.netresearchgate.net

Bioconjugation: The compound is also employed in bioconjugation techniques. chemimpex.comchemimpex.com This involves attaching biomolecules to surfaces or other molecules, a process that is crucial for developing targeted drug delivery systems and diagnostic tools. chemimpex.comchemimpex.com

Catalysis: Beyond its role as a reactant, this compound itself can act as a catalyst in various chemical reactions, helping to improve reaction efficiency and selectivity in industrial processes. chemimpex.comorgsyn.org

The ongoing exploration of this compound's properties and applications underscores its continued importance as a valuable compound in the landscape of modern chemical research.

Properties

IUPAC Name |

(3-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRGSYUVFVNSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065416 | |

| Record name | Boronic acid, (3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13331-27-6 | |

| Record name | 3-Nitrophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13331-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzeneboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013331276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophenylboronic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-nitrophenylboronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-nitrophenylboronic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boronic acid, B-(3-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boronic acid, (3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NITROPHENYLBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLC765W4PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparative Strategies for 3 Nitrophenylboronic Acid

Direct Boronation Approaches

Direct boronation methods offer a straightforward route to arylboronic acids by introducing a boron-containing group directly onto the aromatic ring.

Reaction of 3-Nitrophenol (B1666305) with Boron Trioxide or Boron Tribromide

The synthesis of arylboronic acids from phenols can be achieved through their reaction with boron halides or oxides. While specific details for the direct boronation of 3-nitrophenol to yield 3-nitrophenylboronic acid are not extensively detailed in the provided search results, the general principle involves the electrophilic substitution of a boron moiety onto the aromatic ring. The strong electron-withdrawing nature of the nitro group in 3-nitrophenol would direct the incoming boronic acid group to the meta position relative to the hydroxyl group. However, the reactivity of the phenol (B47542) towards electrophilic attack is significantly reduced by the nitro group, potentially requiring harsh reaction conditions.

Nitro Group Introduction to Phenylboronic Acid

An alternative and widely employed strategy involves the introduction of a nitro group onto a pre-existing phenylboronic acid molecule.

Nitration using Concentrated Nitric and Sulfuric Acids

The nitration of phenylboronic acid is a classic example of electrophilic aromatic substitution. The boronic acid group, -B(OH)₂, is a meta-directing deactivator. vaia.comvaia.com This is because the boron atom is electron-deficient and withdraws electron density from the aromatic ring, particularly from the ortho and para positions, making the meta position the most favorable site for electrophilic attack. vaia.comvaia.com

The reaction is typically carried out by treating phenylboronic acid with a mixture of concentrated nitric acid and sulfuric acid. vaia.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The reaction of phenylboronic acid with fuming nitric acid in the presence of urea (B33335) has also been reported to yield this compound. google.com This method can produce a mixture of isomers, with the meta-substituted product being the major component, often in yields of around 60-70%. A significant side reaction can be the cleavage of the carbon-boron bond, leading to the formation of nitrobenzene (B124822) and boric acid, especially at higher temperatures. Therefore, careful control of the reaction temperature, often cooling to as low as -15°C to -9°C, is crucial to maximize the yield of the desired product. guidechem.com One procedure describes the slow addition of phenylboronic acid to a cooled mixture of fuming nitric acid and urea, followed by pouring the reaction mixture over ice to precipitate the product. guidechem.com

| Reagents | Conditions | Product Distribution | Reference |

| Concentrated Nitric Acid, Concentrated Sulfuric Acid | Low Temperature | 85% meta, 15% ortho | vaia.comvaia.com |

| Fuming Nitric Acid, Urea | -15°C to -9°C | Primarily meta-isomer | google.comguidechem.com |

Boron Trifluoride Complexation and Subsequent Hydrolysis

While not a direct synthesis of this compound, the formation and hydrolysis of its trifluoroborate salt is a closely related and important process. Potassium (3-nitrophenyl)trifluoroborate is a stable, crystalline solid that can be readily prepared and stored. smolecule.comscispace.com It serves as a convenient precursor to this compound. The synthesis of potassium (3-nitrophenyl)trifluoroborate involves the reaction of this compound with potassium hydrogen fluoride (B91410) (KHF₂) in a suitable solvent like methanol. scispace.com A heavy precipitate of the trifluoroborate salt forms, which can be isolated by filtration. scispace.com The hydrolysis of this salt, for instance by stirring with silica (B1680970) gel in water, can then generate this compound. guidechem.com This two-step process can be advantageous for purification and handling, as the trifluoroborate salt is often more stable than the corresponding boronic acid. smolecule.com

Synthesis from Potassium 3-Nitrophenyltrifluoroborate

As mentioned in the preceding section, this compound can be synthesized from its corresponding potassium trifluoroborate salt. This method involves the hydrolysis of the trifluoroborate. A specific procedure describes stirring a mixture of potassium 3-nitrophenyltrifluoroborate and silica gel in water at room temperature. guidechem.com The reaction progress is monitored by ¹¹B NMR spectroscopy until completion, which can take approximately 24 hours. guidechem.com After the reaction, the silica gel is filtered off, and the this compound is extracted from the aqueous layer with an organic solvent such as ethyl acetate (B1210297). guidechem.com This method provides a clean route to the boronic acid from its stable trifluoroborate precursor. guidechem.com

Synthetic Routes via Aryl Halides and Triisopropyl Borate (B1201080)

A common and versatile method for the synthesis of arylboronic acids is the reaction of an organometallic reagent, derived from an aryl halide, with a borate ester. This approach can be adapted to prepare this compound.

The general strategy involves the conversion of a 3-nitro-substituted aryl halide, such as 1-bromo-3-nitrobenzene (B119269) or 1-chloro-3-nitrobenzene, into an organolithium or Grignard reagent. This is typically achieved by reacting the aryl halide with a strong base like n-butyllithium at very low temperatures (e.g., -70°C in a dry ice/acetone bath). guidechem.com The resulting organometallic species is then reacted with an electrophilic boron source, most commonly triisopropyl borate [B(O-iPr)₃]. guidechem.comnih.gov The initial product is a boronate ester, which is subsequently hydrolyzed under acidic conditions to yield the final this compound. nih.gov This method is advantageous due to the wide availability of aryl halides and the tolerance of the reaction to various functional groups, including the nitro group. organic-chemistry.org

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 3-Nitro-substituted Aryl Halide | 1. n-Butyllithium, -70°C2. Triisopropyl Borate3. Acidic Workup | Triisopropyl Boronate Ester | This compound | guidechem.comnih.gov |

Comparison of Synthetic Efficiencies and Scalability

The synthesis of this compound can be achieved through several routes, each with distinct advantages and disadvantages concerning yield, reaction conditions, and potential for large-scale production. A common and traditional method involves the reaction of a Grignard reagent, formed from 3-bromonitrobenzene, with a trialkyl borate followed by acidic hydrolysis. While effective, this method often requires stringent anhydrous conditions and can be sensitive to functional groups.

Modern synthetic chemistry has introduced palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, as a powerful alternative. This method typically involves the reaction of an aryl halide (e.g., 3-bromonitrobenzene or 3-chloronitrobenzene) with a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a base. These reactions often exhibit high functional group tolerance and can provide high yields.

Research has focused on optimizing these catalytic systems for efficiency and scalability. For instance, studies have explored various palladium catalysts, ligands, and reaction conditions to improve yields and reduce reaction times. The choice of solvent and base can also significantly impact the reaction's efficiency. While palladium-catalyzed methods are often preferred for their versatility, the cost of the catalyst and ligands can be a consideration for large-scale industrial synthesis. A concise and scalable synthesis is crucial for the compound's application in various fields. researchgate.net

The table below provides a comparative overview of different synthetic approaches to this compound, highlighting key performance indicators.

| Synthetic Method | Starting Material | Key Reagents | Typical Yield (%) | Scalability | Key Features |

| Grignard Reaction | 3-Bromonitrobenzene | Mg, Trialkyl borate, Acid | Moderate to High | Moderate | Requires strict anhydrous conditions; sensitive to some functional groups. |

| Miyaura Borylation | 3-Bromonitrobenzene | B₂pin₂, Pd catalyst, Base | High | High | High functional group tolerance; catalyst cost can be a factor. researchgate.net |

| Suzuki Coupling | 3-Halonitrobenzene | Arylboronic acid | High | High | Widely used for C-C bond formation; can be adapted for borylation. |

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, significant efforts have been directed towards developing "green" synthetic routes for boronic acids, including this compound. These approaches aim to minimize environmental impact by using less hazardous solvents, reducing energy consumption, and employing recyclable catalysts.

A key focus in green synthesis is the replacement of traditional organic solvents with more environmentally benign alternatives, with water being the most desirable "green" solvent. researchgate.net Several catalytic systems have been developed that function efficiently in aqueous media for the synthesis of arylboronic acids. researchgate.netacs.org For instance, the use of copper-doped graphitic carbon nitride (Cu@C₃N₄) as a heterogeneous photocatalyst allows for the hydroxylation of arylboronic acids in water under visible light and ambient temperature. acs.org Similarly, copper(I)-exchanged zeolites have been shown to be effective and reusable catalysts for the homocoupling of arylboronic acids in water or methanol. mdpi.com

Metal-free catalysis represents another significant advancement in green chemistry. Graphene oxide has been demonstrated as an effective carbocatalyst for the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as a benign oxidant in water. acs.org This avoids the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product.

Furthermore, this compound itself has been utilized as an environmentally benign Lewis acid catalyst for various organic transformations, such as the one-pot synthesis of 1,4-dihydropyridines and 2-amino-4H-chromenes. cbijournal.comresearchgate.netresearchgate.netd-nb.info Its effectiveness in catalyzing these reactions under mild, often ambient, conditions highlights its potential role in promoting greener chemical processes. The electron-withdrawing nitro group enhances its acidity, making it an effective catalyst. cbijournal.com

The following table summarizes various green chemistry strategies applicable to the synthesis and application of this compound.

| Green Chemistry Approach | Catalyst/Reagent | Solvent | Key Advantages | Relevant Application |

| Heterogeneous Photocatalysis | Copper-doped g-C₃N₄ | Water | Recyclable catalyst, uses visible light, ambient temperature. acs.org | Synthesis of phenols from arylboronic acids. |

| Heterogeneous Catalysis | Cu(I)-Zeolite | Water/Methanol | Recyclable catalyst, mild conditions. mdpi.com | Homocoupling of arylboronic acids. |

| Metal-Free Catalysis | Graphene Oxide | Water | Avoids heavy metals, uses H₂O₂ as oxidant. acs.org | ipso-Hydroxylation of arylboronic acids. |

| Use as a Green Catalyst | This compound | Ethanol/Acetonitrile | Mild reaction conditions, high yields, simple workup. cbijournal.comresearchgate.netd-nb.info | Synthesis of 2-amino-4H-chromenes and 1,4-dihydropyridines. |

| Water-Based C-S Coupling | CuSO₄ | Water | Avoids toxic ligands and solvents. researchgate.net | Synthesis of aryl thioethers from arylboronic acids. |

Catalytic Applications and Mechanistic Investigations of 3 Nitrophenylboronic Acid

Role as a Lewis Acid Catalyst.rsc.orgnih.gov

Organoboron acids, including 3-nitrophenylboronic acid, are recognized as stable and organic-soluble Lewis acids, making them suitable catalysts for a wide array of chemical reactions. rsc.org The catalytic activity of these compounds typically relies on the Lewis acidity of the trivalent boron center, which allows for the reversible formation of covalent bonds with oxygen-containing substrates. This interaction activates the substrate towards subsequent transformations. rsc.orgresearchgate.net Electron-deficient arylboronic acids, such as those substituted with nitro or trifluoromethyl groups, are particularly effective catalysts due to their enhanced Lewis acidity. nih.govsigmaaldrich.com

Arylboronic acids have demonstrated their capability to catalyze dehydration reactions, which are fundamental processes in organic synthesis. nih.gov These reactions typically involve the removal of a water molecule to form alkenes, ethers, or other unsaturated compounds. The catalytic cycle is thought to involve the activation of an alcohol's hydroxyl group by the boronic acid. This can occur through a Brønsted acid-catalyzed pathway where a hydrated boronate ester acts as the proton source, facilitating the departure of the hydroxyl group as water and the formation of a carbocation intermediate. nih.govnih.gov This intermediate then undergoes elimination to yield the final product.

While specific studies focusing solely on this compound for simple alcohol dehydration are not extensively detailed in the provided literature, the catalytic activity of functionally similar, electron-deficient arylboronic acids in dehydrative processes is well-documented. For instance, 2-carboxyphenylboronic acid, in conjunction with oxalic acid, has been shown to catalyze the racemization of alcohols via a reversible Brønsted acid-catalyzed C–O bond cleavage, which inherently involves a dehydration-rehydration equilibrium through a carbocation intermediate. nih.gov Furthermore, the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical, can be catalyzed by solid acid catalysts like niobic acid, which is also known as hydrated niobium pentoxide. nih.gov This highlights the utility of acidic metal oxides in dehydration, a role conceptually similar to that of boronic acids.

Carbonyl condensation reactions, such as the Mannich and Petasis reactions, represent a powerful tool for carbon-carbon and carbon-nitrogen bond formation. wikipedia.orgorganic-chemistry.org The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, is a prime example where boronic acids play a crucial role. organic-chemistry.orgwikipedia.org In this reaction, the boronic acid is not only a reactant but also participates in the catalytic cycle. The reaction is believed to proceed through the formation of an iminium ion from the amine and carbonyl compound. wikipedia.org The organoboronic acid then reacts with this intermediate to furnish the final substituted amine product. organic-chemistry.orgwikipedia.org The versatility of the Petasis reaction allows for the synthesis of a wide range of compounds, including α-amino acids and their derivatives. wikipedia.org

The nitro-Mannich reaction, also known as the aza-Henry reaction, involves the addition of a nitroalkane to an imine. wikipedia.org This reaction can be catalyzed by various Lewis acids to produce β-nitroamines, which are valuable synthetic intermediates. wikipedia.org Given the established role of electron-deficient arylboronic acids as effective Lewis acid catalysts, this compound is a potential catalyst for such transformations.

This compound has been identified as an effective catalyst in acylation reactions, particularly in the direct amidation of carboxylic acids with amines. rsc.org This dehydrative condensation to form an amide bond is a cornerstone of organic and medicinal chemistry. The catalytic mechanism is proposed to involve the formation of an acyloxyboronic acid intermediate from the reaction of the carboxylic acid and the boronic acid. rsc.org This intermediate is then more susceptible to nucleophilic attack by the amine, leading to the formation of the amide and regeneration of the boronic acid catalyst. The removal of water is crucial for driving the equilibrium towards the product. rsc.orgnih.gov

Notably, electron-deficient arylboronic acids have shown high efficacy in these reactions. In a study on direct peptide synthesis, o-nitrophenylboronic acid was found to be an effective catalyst for the amidation of α-amino acids, proceeding with retention of the stereochemical integrity of the chiral center. rsc.org The use of a combination of two boronic acids with different electronic properties, such as o-nitrophenylboronic acid and o-methylphenylboronic acid, was also shown to be effective for dipeptide synthesis. rsc.org

Table 1: Arylboronic Acid-Catalyzed Amidation of Z-Phe-OH with H-Gly-OBn

| Catalyst | Yield (%) |

|---|---|

| None | <5 |

| Phenylboronic acid | 25 |

| o-Nitrophenylboronic acid | 95 |

| m-Nitrophenylboronic acid | 75 |

| p-Nitrophenylboronic acid | 65 |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 98 |

Data adapted from studies on direct amidation reactions catalyzed by various arylboronic acids, highlighting the superior performance of electron-deficient catalysts. rsc.org

Arylboronic acids, particularly those with electron-withdrawing substituents, have been successfully employed as catalysts in Friedel-Crafts alkylation reactions. nih.govnih.gov These reactions involve the alkylation of aromatic and heteroaromatic rings using alcohols as alkylating agents in a dehydrative process. The catalytic cycle is believed to be initiated by the activation of the alcohol by the boronic acid, leading to the formation of a carbocationic intermediate which is then attacked by the electron-rich aromatic nucleophile. nih.gov

The use of arylboronic acids as catalysts offers a milder alternative to traditional strong Brønsted or Lewis acids. nih.gov For example, electron-deficient arylboronic acids have been shown to catalyze the Friedel-Crafts alkylation of electron-rich arenes and heterocycles like indoles with benzylic and allylic alcohols. nih.govnih.gov While specific data for this compound in this context is not detailed in the provided sources, its electron-deficient nature makes it a strong candidate for such catalytic applications.

The catalytic activity of arylboronic acids extends to cycloaddition reactions, which are powerful methods for the construction of cyclic systems. While the use of boronic acids in the well-known Diels-Alder reaction has been explored, a notable example of their catalytic prowess is in [4+3] cycloaddition reactions. rsc.orgresearchgate.net A study has shown that 3,5-bis(trifluoromethyl)phenylboronic acid is a highly effective catalyst for the [4+3] cycloaddition of allylic cations with various dienes, leading to the formation of seven-membered rings. rsc.org

The proposed mechanism involves the formation of an ionic pair intermediate from the allylic alcohol and the boronic acid, which then undergoes either a concerted or a stepwise cycloaddition with the diene. rsc.org This demonstrates that electron-deficient arylboronic acids can effectively catalyze cycloaddition reactions under mild conditions, expanding the synthetic utility of this class of catalysts. rsc.org

Catalytic Activity in Multi-Component Coupling Reactions.organic-chemistry.orgwikipedia.orgorganic-chemistry.org

This compound and its congeners are key participants in various multi-component coupling reactions, which are highly efficient processes for building molecular complexity in a single step. The Petasis borono-Mannich reaction is a prominent example of a three-component reaction where an amine, a carbonyl compound, and an organoboronic acid couple to form substituted amines. organic-chemistry.orgwikipedia.orgorganic-chemistry.org This reaction is valued for its operational simplicity and the wide availability of the starting materials. organic-chemistry.org The reaction tolerates a broad range of functional groups and can be used to synthesize diverse molecular scaffolds, including unnatural α-amino acids. organic-chemistry.orgwikipedia.org

Table 2: Petasis Three-Component Reaction of Amines, Aldehydes, and Boronic Acids

| Amine | Aldehyde | Boronic Acid | Product | Yield (%) |

|---|---|---|---|---|

| Benzylamine | Glyoxylic acid | Phenylboronic acid | N-Benzyl-phenylglycine | 92 |

| Piperidine | Salicylaldehyde | Vinylboronic acid | 1-(1-(2-hydroxyphenyl)allyl)piperidine | 85 |

| Morpholine | Paraformaldehyde | Styrylboronic acid | 4-(3-phenylallyl)morpholine | 94 |

| Aniline | Glyoxylic acid | This compound | N-Phenyl-(3-nitrophenyl)glycine | N/A |

Representative examples of the Petasis reaction, showcasing its versatility. While a specific yield for the reaction with this compound is not provided in the search results, its participation as a boronic acid component is well-established within the scope of this reaction type. organic-chemistry.orgwikipedia.orgorganic-chemistry.org

Synthesis of 1,4-Dihydropyridines

The synthesis of 1,4-dihydropyridines (1,4-DHPs), a class of compounds with significant pharmacological activities, can be efficiently achieved using this compound as a catalyst. researchgate.netorganic-chemistry.org The classical method for this synthesis is the Hantzsch three-component reaction, which involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia. researchgate.net

Research has demonstrated that this compound is an effective catalyst for this multicomponent coupling reaction, promoting the synthesis at room temperature with excellent yields. researchgate.net In a model reaction involving 4-chlorobenzaldehyde, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297), the use of just 1 mol% of this compound resulted in a 94% isolated yield of the desired 1,4-dihydropyridine (B1200194) product in a short reaction time. researchgate.net This represents a significant improvement over the uncatalyzed reaction, which yields a much lower amount of product. researchgate.net

The methodology is applicable to a wide array of aromatic aldehydes, including those with both electron-donating and electron-withdrawing substituents. researchgate.net Notably, even aldehydes with sensitive functional groups, such as 4-benzyloxy benzaldehyde, react smoothly to provide the corresponding 1,4-DHP in good yield. researchgate.net The advantages of this catalytic system include mild reaction conditions, simple work-up procedures, and high product yields. researchgate.net

Table 1: this compound Catalyzed Synthesis of 1,4-Dihydropyridines Reaction Conditions: Aldehyde (2 mmol), Ethyl Acetoacetate (2 mmol), Ammonium Acetate (3 mmol), this compound (1 mol%), Acetonitrile, Room Temperature.

| Entry | Aldehyde | Time (h) | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | 4 | 94 |

| 2 | 4-Methylbenzaldehyde | 5 | 92 |

| 3 | 4-Methoxybenzaldehyde | 5 | 90 |

| 4 | 3-Nitrobenzaldehyde | 4 | 95 |

| 5 | Benzaldehyde | 5 | 88 |

| 6 | 4-Hydroxybenzaldehyde | 6 | 85 |

| 7 | 2,4-Dichlorobenzaldehyde | 4 | 93 |

| 8 | 4-Benzyloxybenzaldehyde | 6 | 86 |

Data sourced from a 2012 study on the catalytic applications of this compound. researchgate.net

Synthesis of Polyhydroquinolines

In a similar fashion, this compound effectively catalyzes the one-pot, four-component synthesis of polyhydroquinoline derivatives. researchgate.net This reaction involves the condensation of an aromatic aldehyde, a β-keto ester (like ethyl acetoacetate), 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), and ammonium acetate in acetonitrile. researchgate.net

Using 1 mol% of the catalyst, the reaction proceeds smoothly at room temperature, affording the desired polyhydroquinoline products in good to excellent yields over a period of 5 hours. researchgate.net This method provides an efficient and convenient route to these structurally complex heterocyclic scaffolds. researchgate.net The workup is straightforward, involving extraction and purification by column chromatography. researchgate.net

Table 2: this compound Catalyzed Synthesis of Polyhydroquinolines Reaction Conditions: Aldehyde (2 mmol), Ethyl Acetoacetate (2 mmol), Dimedone (2 mmol), Ammonium Acetate (3 mmol), this compound (1 mol%), Acetonitrile, Room Temperature, 5h.

| Entry | Aldehyde | Yield (%) |

| 1 | 4-Chlorobenzaldehyde | 92 |

| 2 | 4-Methylbenzaldehyde | 90 |

| 3 | 4-Methoxybenzaldehyde | 88 |

| 4 | 3-Nitrobenzaldehyde | 94 |

| 5 | Benzaldehyde | 86 |

| 6 | 4-Hydroxybenzaldehyde | 84 |

| 7 | 2,4-Dichlorobenzaldehyde | 90 |

| 8 | 4-Benzyloxybenzaldehyde | 85 |

Data sourced from a 2012 study on the catalytic applications of this compound. researchgate.net

Synthesis of Bicycloalkenylpyridines

A review of the available scientific literature did not yield specific methods for the synthesis of bicycloalkenylpyridines using this compound as a catalyst. While boronic acids are used in the synthesis of various cyclic and bicyclic molecules, this particular transformation is not prominently documented. nih.gov

Mechanistic Studies of Boronic Acid Catalysis

Boronic acids function as catalysts primarily due to the Lewis acidic nature of their sp²-hybridized boron atom, which possesses a vacant p-orbital. nih.gov This allows them to reversibly form covalent bonds with hydroxyl groups, enabling various modes of substrate activation. These catalytic processes are prized for their mild conditions and high atom economy, as they often circumvent the need for wasteful stoichiometric activation steps. The mechanisms can be diverse and are dependent on the specific substrates and catalyst used.

Boronate-Driven Ipso-Substitution Pathway

A key mechanistic pathway in boronic acid chemistry is ipso-substitution, which involves the replacement of the boronic acid group on an aromatic ring. This process is initiated by the addition of a nucleophile to the Lewis acidic boron center. This addition leads to the formation of a tetrahedral, sp³-hybridized "ate" complex. The formation of this boronate complex increases the electron density and steric strain at the boron atom, which in turn facilitates the cleavage of the carbon-boron bond and the subsequent migration of the aryl group to an adjacent acceptor atom. This entire sequence of ipso-substitution can occur without the need for a transition metal catalyst. A notable example is the ipso-nitration of aryl boronic acids, which can proceed via a radical pathway to yield nitroaromatic compounds efficiently.

Lewis Acid–Brønsted Base Catalysis

Boronic acids can participate in cooperative catalysis, acting in concert with a Brønsted base in what is known as a Lewis acid–Brønsted base catalytic system. In this model, the two catalytic functions operate synergistically to promote a reaction. The boronic acid acts as a Lewis acid, activating an electrophilic substrate. Simultaneously, a Brønsted base activates a nucleophile, often by deprotonation. This dual activation, where an active nucleophile is generated in close proximity to an activated electrophile, can lead to a significant enhancement in reaction rates and allows for transformations that might not occur with either catalyst alone. This cooperative approach is inspired by the active sites of many metalloenzymes where Lewis acidic metal ions and basic amino acid residues work together.

Carbocation Formation Pathways

Another important mechanistic route enabled by boronic acid catalysis involves the formation of carbocation intermediates. nih.gov Boronic acids can activate alcohols by forming a boronate ester. nih.gov This transformation converts the hydroxyl group into a better leaving group. Subsequent cleavage of the carbon-oxygen bond, assisted by the boronic acid, leads to the formation of a carbocation. This transient carbocation is then susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This pathway is particularly effective for reactions such as Friedel-Crafts-type alkylations and other dehydrative cyclizations. The efficiency of this process is often correlated with the pKa of the boronic acid, as more acidic catalysts can better stabilize the resulting hydroxyboronate anion after the C-O bond ionizes.

Influence of Substituents on Catalytic Efficacy

The catalytic performance of this compound can be significantly modulated by the introduction of additional substituents onto the phenyl ring. These substituents can alter the electronic and steric properties of the catalyst, thereby influencing reaction rates and selectivity.

The electron-withdrawing nitro group in this compound plays a crucial role in its reactivity. For instance, in reactions with glycols, the acidic form of this compound, 3-NO₂PhB(OH)₂, exhibits significantly higher rate constants compared to its corresponding boronate ion, 3-NO₂PhB(OH)₃⁻. nih.gov This suggests that the Lewis acidity of the boron center, which is enhanced by the nitro group, is a key factor in its interaction with substrates.

Kinetic studies on the fragmentation of nitrobenzyl carbamates have provided insights into how substituents influence reactions involving a nitroaromatic core. In these studies, electron-donating substituents on the benzyl (B1604629) ring were found to accelerate the fragmentation of the corresponding hydroxylamines. This effect was quantified by a linear free-energy relationship, where the logarithm of the half-life of the hydroxylamines correlated with the Hammett substituent constant (σ). Specifically, the relationship was described by the equation: log(Mt₁/₂) = 0.57σ + 1.30, where σ represents σp for 2-substituents and σm for 3-substituents. This acceleration is attributed to the stabilization of the developing positive charge on the benzylic carbon by electron-donating groups. lumenlearning.com While this study does not directly involve the catalytic use of this compound, it underscores the principle that substituents can electronically influence reaction rates in nitro-substituted aromatic systems.

In the context of catalysis, ortho-substituted arylboronic acids have been shown to facilitate Huisgen cycloaddition reactions in the absence of a copper catalyst. Among various substituted boronic acids, ortho-nitrophenylboronic acid was identified as a particularly effective catalyst for the cycloaddition of azides with terminal alkynes bearing a carboxylic acid group, achieving a high yield of 92%. nih.gov This highlights the importance of the specific placement and electronic nature of the nitro group in promoting catalytic activity.

The following table summarizes the effect of substituents on the rate of fragmentation of substituted 4-nitrobenzyl carbamates, providing a model for understanding electronic effects in related systems.

| Substituent (at position 2 or 3) | Hammett Constant (σ) | Maximum Half-life (Mt₁/₂) (min) |

| 2-NH₂ | -0.57 | 1.0 |

| 2-OMe | -0.27 | 5.5 |

| 2-Me | -0.17 | 8.3 |

| H (unsubstituted) | 0 | 16 |

| 3-Me | -0.07 | 14 |

| 3-OMe | 0.12 | 22 |

| 2-Cl | 0.23 | 24 |

| 3-Cl | 0.37 | 35 |

This data is derived from a study on the fragmentation of nitrobenzyl carbamates and serves as an illustrative model for substituent effects. lumenlearning.com

Applications in Cross Coupling Reactions

Other Palladium-Catalyzed Coupling Reactions

Beyond the widely recognized Suzuki-Miyaura reaction, 3-Nitrophenylboronic acid serves as a versatile substrate in a variety of other palladium-catalyzed cross-coupling reactions, enabling the formation of diverse carbon-carbon bonds. These reactions leverage the reactivity of the carbon-boron bond, while the nitro group's electron-withdrawing nature can influence the reaction's efficiency and scope.

Heck Reaction

The Heck reaction, a palladium-catalyzed method for the coupling of an unsaturated halide or triflate with an alkene, can also be adapted to use arylboronic acids as the arylating agent. wikipedia.org In these oxidative Heck reactions, this compound has been successfully employed. For instance, in a study on the palladium(II)-acetate catalyzed Heck reaction of arylboronic acids with olefins under mild conditions, this compound was reacted with styrene. This reaction, facilitated by a palladium catalyst and an additive, afforded the corresponding coupled product, 3-nitrostilbene, in a notable 73% yield. snnu.edu.cn This demonstrates the compound's utility in forming new alkene-aryl bonds. The presence of the electron-withdrawing nitro group on the phenyl ring of the boronic acid was found to be favorable, leading to good product yields. snnu.edu.cn

Sonogashira Coupling

The Sonogashira coupling is a fundamental cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgwikipedia.org While direct examples of this compound in traditional Sonogashira couplings are not extensively documented, the related denitrative Sonogashira-type cross-coupling of nitroarenes with terminal alkynes has been developed. rsc.org This innovative method allows for the C(sp²)–C(sp) bond formation by directly utilizing the nitroarene as the electrophilic partner, showcasing the potential for nitro-substituted compounds in this type of transformation. rsc.org The general mechanism involves the oxidative addition of the nitroarene to the palladium catalyst, followed by transmetalation with a copper acetylide and subsequent reductive elimination. rsc.orgscilit.com

Stille Coupling

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate. organic-chemistry.orgorganic-chemistry.org This reaction is known for its tolerance of a wide array of functional groups. wikipedia.org Although specific examples detailing the use of this compound as a primary coupling partner in Stille reactions are scarce in the literature, the principles of the reaction suggest its potential applicability. In a hypothetical Stille coupling, an organotin reagent would be coupled with a derivative of this compound, likely a halogenated version, to form a biaryl structure. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or triflate. wikipedia.orgnumberanalytics.com A key feature of this reaction is the activation of the organosilane with a fluoride (B91410) source or a base to form a hypervalent silicon species, which then undergoes transmetalation. numberanalytics.comnih.gov While there are no prominent, specific examples of this compound in Hiyama couplings, the reaction is known to tolerate a range of functional groups, including nitro groups on the coupling partners. numberanalytics.com The general applicability of Hiyama coupling for Csp²–Csp² bond formation suggests that a suitably functionalized derivative of this compound could potentially be used. wikipedia.org

Functional Group Tolerance in Cross-Coupling Reactions

The utility of a building block in organic synthesis is significantly defined by its functional group tolerance. This compound, possessing both a reactive boronic acid and a strongly electron-withdrawing nitro group, presents a unique case for consideration in palladium-catalyzed cross-coupling reactions.

The boronic acid moiety is generally well-tolerated in a variety of cross-coupling reactions, which is a cornerstone of the success of the Suzuki-Miyaura reaction. nih.gov However, under certain conditions, particularly with some five-membered heterocyclic boronic acids, decomposition via protodeboronation can occur. nih.gov

The nitro group, being a strong electron-withdrawing group, can have a significant impact on the reactivity of the molecule. In the context of Heck reactions involving arylboronic acids, the presence of electron-withdrawing substituents like the nitro group on the boronic acid has been shown to be beneficial, leading to good yields of the coupled products. snnu.edu.cn Similarly, studies on palladium-catalyzed oxidative Heck couplings have demonstrated a tolerance for functional groups such as nitro, methoxy, and chloro groups. numberanalytics.com

In palladium-catalyzed reactions of α-bromo sulfoxides with arylboronic acids, the reaction is successful with boronic acids bearing both electron-donating and electron-accepting groups, though it gives poor results with heteroarylboronic acids. This highlights that the electronic nature of the substituents on the boronic acid, such as the nitro group, is a critical factor influencing the outcome of the coupling reaction.

For Hiyama couplings, a significant consideration for functional group tolerance is the requirement of a fluoride source for the activation of the organosilane. wikipedia.org This can be a limitation when substrates contain fluoride-sensitive protecting groups, such as silyl (B83357) ethers. organic-chemistry.org Therefore, when considering the use of a derivative of this compound in a Hiyama coupling, the compatibility of other functional groups present in the molecule with the fluoride activator must be carefully evaluated.

Biomedical and Biological Research Applications

Inhibition of Enzymatic Activity

3-Nitrophenylboronic acid has demonstrated notable efficacy as an inhibitor of certain enzymes, a characteristic that is largely attributed to the electrophilic nature of its boronic acid moiety. This has made it a subject of intense study, particularly in the context of overcoming antibiotic resistance.

A primary area of research for 3-NPBA is its ability to inhibit beta-lactamase enzymes. These enzymes are a major defense mechanism for many bacteria against beta-lactam antibiotics, and their inhibition can restore the efficacy of these crucial drugs. 3-NPBA is known to be a covalent inhibitor of β-lactamases, forming a reversible chemical bond with a serine hydroxyl group in the enzyme's active site. researchgate.netdrugbank.com This interaction provides a more stable inhibition compared to non-covalent interactions. researchgate.net

Crystal structure analysis has provided a detailed view of 3-NPBA's interaction with Klebsiella pneumoniae carbapenemase-2 (KPC-2), a class A beta-lactamase that poses a significant clinical threat. chemimpex.comsmolecule.com Studies have determined the crystal structure of 3-NPBA bound to KPC-2 at a resolution of 1.62 Å. chemimpex.comsmolecule.com This binding is characterized by a Kₘ value of 1.0 ± 0.1 μM, indicating a strong affinity of the inhibitor for the enzyme. chemimpex.comsmolecule.com The structural insights from the KPC-2:3-NPBA complex are considered valuable for the design of more potent inhibitors. chemimpex.comsmolecule.com

The inhibitory mechanism of 3-NPBA against KPC-2 involves the formation of a reversible covalent bond with the catalytic Serine 70 (S70) residue in the enzyme's active site. researchgate.netchemimpex.comsmolecule.com This interaction effectively blocks the active site, preventing the enzyme from hydrolyzing beta-lactam antibiotics. chemimpex.comsmolecule.com The ability of boronic acids to form such reversible covalent bonds with serine residues is a key feature exploited in the design of enzyme inhibitors. researchgate.netdrugbank.com

Further examination of the KPC-2:3-NPBA complex reveals specific and crucial interactions within the active site. The two hydroxyl groups of the boronic acid moiety of 3-NPBA are precisely positioned. chemimpex.comsmolecule.com One hydroxyl group occupies the oxyanion hole, a key feature for stabilizing the transition state during substrate hydrolysis. chemimpex.comsmolecule.com The other hydroxyl group is situated in the deacylation water pocket, displacing the water molecule that is essential for the final step of the enzymatic reaction. chemimpex.comsmolecule.com This pocket is comprised of residues such as E166 and N170. nih.gov

Beta-Lactamase Enzyme Inhibition

Interaction with Biomolecules and Drug Design

The utility of this compound in biomedical research extends beyond its direct enzymatic inhibition, serving as a versatile tool in drug design and for interacting with other important biomolecules. chemimpex.com Its ability to form reversible covalent bonds with diols makes it a valuable component in various chemical and biological applications. smolecule.com

The presence of the nitro group on the phenyl ring enhances its reactivity and solubility in polar solvents, which is a significant advantage for its use in synthetic chemistry and biological studies. smolecule.com This enhanced reactivity allows it to serve as a key building block for the synthesis of more complex, biologically active molecules. smolecule.com For instance, 3-NPBA has been utilized in the synthesis of angiogenesis inhibitors, which are compounds designed to block the formation of new blood vessels, a critical process in cancer progression. smolecule.com It has also been used to create biaryl-olefins that exhibit antiproliferative activities. sigmaaldrich.com

Furthermore, 3-NPBA has been investigated for its interaction with biomolecules other than enzymes. One notable example is its inhibitory effect on Prostate-Specific Antigen (PSA). nih.govresearchgate.net Studies have shown that 3-NPBA can inhibit the proteolytic activity of PSA, which is known to degrade extracellular matrix proteins like fibronectin. nih.govresearchgate.net This has led to suggestions that borate-induced inhibition of PSA could potentially help in managing the progression of prostate cancer. nih.govresearchgate.net The compound's ability to interact with and form stable complexes with carbohydrates and other diols is also a significant area of research, with applications in the development of chemical sensors for biomolecule detection. smolecule.comnih.gov

Interactive Data Table: Properties and Interactions of this compound

| Property | Value/Description | References |

| Chemical Formula | C₆H₆BNO₄ | smolecule.com |

| Inhibition Target | Beta-Lactamase (e.g., KPC-2), Prostate-Specific Antigen (PSA) | chemimpex.comsmolecule.comnih.govresearchgate.net |

| Kₘ for KPC-2 | 1.0 ± 0.1 μM | chemimpex.comsmolecule.com |

| Binding Mechanism | Reversible covalent interaction with catalytic Serine (S70) | researchgate.netchemimpex.comsmolecule.com |

| Key Active Site Interactions (KPC-2) | Oxyanion hole, Deacylation water pocket, W105, N132, N170, E166 | chemimpex.comsmolecule.comnih.gov |

| Drug Design Applications | Scaffold for inhibitors, Synthesis of angiogenesis inhibitors and antiproliferative biaryl-olefins | smolecule.comsigmaaldrich.comnih.gov |

| Other Biomolecule Interactions | Carbohydrates, Diols, Fibronectin (via PSA inhibition) | smolecule.comnih.govresearchgate.netnih.gov |

Binding Affinity Measurements with Carbohydrates and Diols

A key characteristic of boronic acids, including 3-NPBA, is their ability to form reversible covalent bonds with diols, which are compounds containing two hydroxyl groups. This interaction is fundamental to their use in sensing and molecular recognition. Kinetic studies have demonstrated that 3-NPBA effectively binds to carbohydrates and other diols. smolecule.com The strength of this binding, or binding affinity, can be quantitatively measured using techniques like spectroscopy. smolecule.com

The binding affinity is influenced by factors such as the structure of the diol and the pH of the solution. nih.govnih.gov For instance, the binding constants of various boronic acids with biologically relevant diols like sorbitol, fructose (B13574), and glucose have been determined through fluorescence spectroscopy in competitive binding assays. nih.gov It has been observed that for some boronic acids, the association constant with sorbitol is higher than with fructose or glucose. acs.org This difference is attributed to the various isomeric forms of fructose and glucose that exist in solution, with some isomers having higher binding affinities than others. nih.govacs.org Specifically, β-d-fructofuranose and α-d-glucofuranose have been identified as the fructose and glucose isomers with the highest binding constants, respectively. nih.govacs.org

Complex Formation with Diols and Sugars

The interaction between 3-NPBA and diols leads to the formation of stable cyclic boronate esters. nih.govchemimpex.com This complex formation is a well-established reaction and is the basis for many synthetic molecular receptors designed for the optical detection of saccharides. nih.gov The formation of these complexes can induce detectable changes, such as a decrease in the solution's pH, which can be utilized for colorimetric sensing of sugars. nih.gov

The rate of complex formation is also a subject of study. For example, the rate constants for the reaction of 3-NPBA with ethylene (B1197577) glycol and propylene (B89431) glycol have been determined, providing insights into the kinetics of boronate ester formation. acs.org The pKa value of the boronic acid is a crucial factor influencing complexation. Upon forming an ester with a diol, the pKa of the boronic acid generally decreases. For instance, the pKa of phenylboronic acid drops significantly upon complexation with glucose and fructose. researchgate.net

A study established the pKa value of the complex formed between this compound and alizarin (B75676) red S, a catechol dye, to be 2.77. researchgate.net This research highlights the importance of understanding the acid-base properties of these complexes for their application in various fields.

Potential as a Therapeutic Agent

This compound has demonstrated promising biological activity, suggesting its potential as a therapeutic agent. smolecule.com Its ability to interact with biomolecules makes it a candidate for drug design. smolecule.com One area of investigation is its inhibitory effect on certain enzymes. smolecule.com

For example, 3-NPBA has been studied as an inhibitor of prostate-specific antigen (PSA), an enzyme linked to prostate cancer. In vitro studies have shown that 3-NPBA can suppress the enzymatic function of PSA. researchgate.net Specifically, it was observed that 3-NPBA, along with boric acid, partially inhibited the proteolytic activity of PSA towards a synthetic substrate and its degradation of fibronectin, a protein in the extracellular matrix. researchgate.net This inhibition of PSA activity could potentially help in reducing the progression of prostate carcinomas. researchgate.net

Synthesis of Biologically Active Molecules

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. smolecule.com Its chemical properties allow it to participate in various coupling reactions, enabling the construction of novel compounds. smolecule.com

3-NPBA has been utilized in the synthesis of angiogenesis inhibitors. smolecule.comdrugbank.comunisa.it Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov By creating molecules that can block this process, researchers aim to develop new cancer treatments. smolecule.comnih.gov

The compound has also been employed in the creation of biaryl-olefins that exhibit antiproliferative activities, indicating their potential to inhibit the growth of cancer cells. smolecule.comsigmaaldrich.comunisa.ac.za A series of phenylboronic acid derivatives have been evaluated for their antiproliferative activity in various cancer cell lines, with some showing low micromolar IC50 values. nih.gov These findings underscore the potential of boronic acid derivatives as a novel class of anticancer agents. nih.gov

Derivatization Strategies in Bioanalysis

Derivatization, the process of chemically modifying a compound to enhance its detection and analysis, is a valuable strategy in bioanalysis. This compound and its derivatives have been used as derivatizing agents, particularly for the analysis of small molecules like carbohydrates and lipids. researchgate.netresearchgate.net

Derivatization with boronic acids can improve the separation of isomeric species in techniques like ion mobility-mass spectrometry (IM-MS). researchgate.net For instance, derivatizing carbohydrates with 3-carboxy-5-nitrophenylboronic acid has been shown to amplify the structural differences between isomers, leading to better separation. researchgate.net Similarly, 3-nitrophenylhydrazine, a related compound, has been used in a derivatization strategy for the sensitive analysis of metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This approach significantly improves detection sensitivity and allows for the analysis of trace amounts of biological specimens. nih.gov

Another novel derivatization method using 3-(chlorosulfonyl)benzoic acid has been developed for the analysis of acylglycerols, sterols, and prenols, demonstrating the broad applicability of these types of reagents in improving analytical methods for various classes of biomolecules. acs.org

Derivatization of Monoacylglycerols (MAGs) for Mass Spectrometry

Monoacylglycerols (MAGs) are crucial signaling molecules involved in numerous biological processes and are associated with the development of diseases such as diabetes, obesity, and cancer. nih.govacs.org However, the sensitive and clear-cut detection of MAGs presents a significant challenge. nih.govacs.org this compound has been successfully employed as a derivatization reagent to facilitate the analysis of MAGs by mass spectrometry (MS). nih.govacs.org

The derivatization process involves a reaction between the boronic acid group of 3-NPBA and the cis-diol moiety present in MAGs. nih.govacs.org This reaction offers several advantages for MS analysis. Firstly, it blocks the formation of multiple adduct ions, which simplifies the resulting mass spectra. nih.govacs.org Secondly, it converts the MAGs into negatively charged species, which can enhance their detection sensitivity in certain MS modes. nih.govacs.org The presence of the boron atom in the derivatized MAGs is also beneficial, as its characteristic isotopic distribution provides a unique signature in the mass spectrum, aiding in their distinctive identification. nih.govacs.org

To address the issue of endogenous interferences in biological samples, a method using an isotopically labeled version of 3-NPBA, d4-NPB, has been developed. nih.gov By using a mixture of d0-NPB (the standard, non-labeled form) and d4-NPB for derivatization, the modified MAGs appear as a doublet in the mass spectrum, allowing for their rapid and unambiguous identification in complex biological fluids. nih.govacs.org

Identification and Isomer Annotation of MAGs

A significant challenge in the study of MAGs is the differentiation and identification of their various isomers. nih.gov A strategy based on 3-NPBA derivatization has been developed to not only identify MAGs but also to annotate their specific isomers. nih.gov The rapid and selective reaction of 3-NPBA with the cis-diol group of MAGs is central to this approach. nih.govresearchgate.net

This method allows for the capture of thermally unstable sn-2 MAG isomers, enabling their separation by chromatography and direct detection by mass spectrometry. nih.govresearchgate.net Furthermore, the derivatized MAG isomers exhibit distinct fragmentation patterns in tandem mass spectrometry (MS/MS), which provides a novel and unambiguous way to identify each isomer. nih.gov A prediction model has also been established for MAG identification that integrates the mass-to-charge ratio (m/z), the isotopic distribution of boron, and the retention time, which is influenced by the carbon chain length and the number of double bonds. nih.gov This model helps to overcome the difficulty of obtaining standards for every MAG. nih.gov

This detailed isomer annotation is crucial because it allows researchers to investigate the specific roles of individual isomers in disease processes, rather than treating them as a single entity. nih.gov

Applications in Cell Lysates, Tissues, and Serums

The 3-NPBA derivatization method has proven to be effective for the sensitive and selective analysis of MAGs in a variety of complex biological samples, including cell lysates, tissues, and serums. nih.govacs.org This broad applicability is essential for studying the metabolic roles of MAGs in different biological contexts. nih.govacs.org

A comparative quantification approach has been developed using d0-NPB and d4-NPB to analyze the differences in MAG levels in various pathological tissue and serum samples. nih.govacs.org This technique has been applied to breast cancer research, where it was suggested that MAGs could serve as potential biomarkers for diagnosis or for monitoring the effectiveness of chemotherapy. nih.gov The ability to quantify specific MAG isomers in these samples provides a more detailed understanding of the metabolic changes associated with disease. nih.gov

DNA Recognition and Labeling

This compound has also found applications in the field of nucleic acid research, specifically in the development of methods for DNA recognition and labeling. guidechem.com

Synthesis of Modified Nucleoside Triphosphates (dNTPs)

Researchers have successfully synthesized modified 2'-deoxynucleoside 5'-triphosphates (dNTPs) by incorporating 3-nitrophenyl groups. researchgate.net This was achieved through a single-step aqueous phase Suzuki-Miyaura cross-coupling reaction between halogenated dNTPs and this compound. researchgate.net These modified dNTPs can then be enzymatically incorporated into DNA strands during primer extension experiments. researchgate.net The ability to introduce boronic acid functionalities into DNA through enzymatic synthesis opens up possibilities for creating nucleic acids with novel properties and applications. pasteur.fr

Electrochemical Detection of Modified Oligonucleotides

Oligonucleotides that have been modified with 3-nitrophenyl tags demonstrate excellent utility in electrochemical detection methods. researchgate.net The presence of the electroactive nitro group allows for the direct electrochemical analysis of the modified DNA. researchgate.net Square-wave voltammetry has been used to detect single-stranded oligonucleotides bearing the 3-nitrophenyl label, showcasing the potential of this method for DNA sensing applications. researchgate.net This approach offers a sensitive and selective means of detecting specific DNA sequences. nih.govbiomers.net

Oxidative Stability in Physiological Contexts

A significant challenge for the use of boronic acids in biological systems is their inherent instability towards oxidation, particularly at physiological pH. pnas.orgnih.gov Phenylboronic acid and its esters can be oxidized by reactive oxygen species at rates comparable to thiols. pnas.orgnih.gov This oxidative degradation can limit their effectiveness in biological applications. researchgate.net

Research has shown that the oxidative stability of boronic acids can be enhanced by diminishing the electron density on the boron atom. pnas.org It has been reported that 2-nitrophenylboronic acid exhibits greater stability to oxidation compared to phenylboronic acid, which is attributed to the coordination of an oxygen atom from the ortho nitro group to the boron atom. pnas.org While this specific finding relates to the ortho isomer, it highlights a general principle that electron-withdrawing groups can influence the stability of the boronic acid moiety. The presence of the electron-withdrawing nitro group in this compound is also known to stabilize the resulting boronate ester anion formed upon reaction with diols. researchgate.netresearchgate.net This increased stability of the boronate ester is a key factor in its successful application for the derivatization and detection of diol-containing molecules like MAGs and saccharides. researchgate.netresearchgate.net

Advanced Materials and Sensor Development

Chemosensor Development for Biomolecules

3-Nitrophenylboronic acid is a cornerstone in the fabrication of chemosensors for biologically significant molecules. smolecule.comchemimpex.com Its utility stems from its capacity to interact specifically with target analytes, leading to detectable changes in optical or electrochemical properties. This has been effectively harnessed for the detection of saccharides and other key biomolecules. smolecule.com

The development of simple, rapid, and accurate detection methods for saccharides is a significant area of research with applications in clinical chemistry and the food industry. sci-hub.se this compound has emerged as a key receptor molecule in chemosensor arrays designed for this purpose. frontiersin.orgnih.gov These sensors often avoid the need for complex syntheses by utilizing self-assembling systems of commercially available reagents. frontiersin.orgnih.gov

A prominent strategy for saccharide detection using 3-NPBA is the Indicator Displacement Assay (IDA). rsc.orgresearchgate.net This method involves a pre-formed complex between 3-NPBA (the receptor) and a reporter molecule, typically a catechol-based dye (the indicator). frontiersin.orgnih.govrsc.org The formation of this boronate ester complex is accompanied by a distinct color change. nih.govrsc.org

The principle of the IDA relies on competitive binding. sci-hub.se Saccharides, which are rich in diol groups, have a higher binding affinity for 3-NPBA than the indicator dye. frontiersin.orgnih.gov When a saccharide is introduced to the solution, it displaces the indicator from the 3-NPBA receptor. frontiersin.orgnih.gov This displacement results in the release of the free dye, causing a color recovery or a different optical response, which can be measured to detect the presence and concentration of the saccharide. sci-hub.sefrontiersin.orgnih.gov This approach has been successfully implemented in various formats, including paper-based chemosensor array devices (PCSAD). sci-hub.se

Both colorimetric and fluorescence-based systems leveraging 3-NPBA have been developed for saccharide sensing. frontiersin.orgacs.org

Colorimetric Systems: These systems rely on visible color changes and are often created by combining 3-NPBA with catechol dyes like Alizarin (B75676) Red S (ARS), Bromopyrogallol Red (BPR), Pyrogallol Red (PR), and Pyrocatechol Violet (PV). frontiersin.orgnih.govrsc.org The initial complexation between 3-NPBA and the dye produces a specific color, and the subsequent addition of a saccharide analyte causes a color shift due to the displacement of the dye. frontiersin.orgnih.gov For example, the complexation of ARS with 3-NPBA results in a significant blue shift in its absorption spectrum, which is reversed upon the addition of a saccharide like fructose (B13574). nih.gov These color changes are distinct enough to be used for qualitative and quantitative analysis. sci-hub.se

Fluorescence-Based Systems: In these systems, a fluorescent indicator is used instead of a colorimetric dye. acs.orgresearchgate.net The initial complexation of the fluorescent indicator (e.g., esculetin (B1671247) or 4-methylesculetin) with 3-NPBA often leads to fluorescence quenching through mechanisms like photoinduced electron transfer (PeT). acs.orgresearchgate.net When a saccharide displaces the fluorescent indicator, the fluorescence is restored or "turned on". acs.orgresearchgate.net This change in fluorescence intensity is proportional to the saccharide concentration. nih.gov This "turn-on" fluorescence response has been effectively used in chemosensor arrays for detecting various saccharides, including phosphorylated ones. acs.orgresearchgate.net

| Indicator Type | Indicator Examples | Receptor | Mechanism | Response to Saccharide | Reference |

|---|---|---|---|---|---|

| Colorimetric | Alizarin Red S (ARS), Bromopyrogallol Red (BPR), Pyrocatechol Violet (PV) | 3-NPBA | Indicator Displacement Assay (IDA) | Color change/recovery as indicator is displaced. | frontiersin.orgnih.govrsc.org |

| Fluorescent | Esculetin, 4-Methylesculetin | 3-NPBA | IDA with Photoinduced Electron Transfer (PeT) | Fluorescence "turn-on" as quenched indicator is released. | acs.orgresearchgate.net |

A significant advantage of using 3-NPBA in sensor arrays is the ability to achieve differential sensing, which allows for the recognition and classification of multiple, structurally similar saccharides. frontiersin.orgnih.gov By creating an array of chemosensors, where each sensor might consist of 3-NPBA combined with a different indicator dye, a unique pattern of responses—a "fingerprint"—is generated for each saccharide. frontiersin.orgnih.gov

These multi-color or multi-fluorescence response patterns can be analyzed using pattern recognition algorithms like Linear Discriminant Analysis (LDA) and Hierarchical Cluster Analysis (HCA). sci-hub.sefrontiersin.orgillinois.edu This approach has proven highly effective, achieving 100% classification success rates for discriminating among numerous saccharides. sci-hub.sefrontiersin.orgacs.org For instance, arrays have successfully distinguished between monosaccharides (like glucose and fructose) and disaccharides, and have even separated different monosaccharides into distinct clusters based on their unique interaction patterns. sci-hub.se This capability has been demonstrated for a wide range of saccharides in solution and on paper-based devices. sci-hub.sefrontiersin.orgresearchgate.net

| Saccharide Type | Specific Examples | Reference |

|---|---|---|

| Monosaccharides | D-Glucose, D-Fructose, D-Xylose, D-Galactose, D-Mannose, L-Rhamnose, N-Acetyl-D-glucosamine, Arabinose, Ribose, Fucose, Talose | sci-hub.sefrontiersin.orgnih.govresearchgate.net |

| Disaccharides | Sucrose, Maltose | sci-hub.se |

| Phosphorylated Saccharides | Glucose-6-phosphate (G6P), Fructose-6-phosphate (B1210287) (F6P) | smolecule.comacs.orgresearchgate.net |

| Sugar Alcohols | Xylitol, Sorbitol, Mannitol | illinois.edu |

The utility of 3-NPBA extends to the detection of phosphorylated saccharides, which are crucial intermediates in metabolic pathways. smolecule.comacs.org A simple chemosensor array, fabricated by the in situ mixing of 3-NPBA with fluorescent indicators like esculetin and 4-methylesculetin, has been developed for this purpose. acs.orgresearchgate.net This fluorescence-based system, operating via an indicator displacement assay, successfully achieved the simultaneous recognition and 100% classification of 14 different saccharides, including glucose-6-phosphate (G6P) and fructose-6-phosphate (F6P). smolecule.comacs.orgresearchgate.net This demonstrates the high accuracy of the proposed chemosensor array in detecting these modified and biologically important sugars. acs.org

Beyond saccharides, this compound is an effective probe for the detection of hydrogen peroxide (H₂O₂). smolecule.comnih.gov This application is important for food safety, as hydrogen peroxide is used as a bleaching and sterilizing agent in food processing. nih.gov The detection method is based on the chemoselective reaction between nitrophenylboronic acids and hydrogen peroxide under alkaline conditions. nih.gov This reaction converts the nitrophenylboronic acid into the corresponding nitrophenolate, which is a yellow-colored compound. nih.gov The intensity of the resulting color, which has an absorption maximum around 405 nm, correlates linearly with the concentration of hydrogen peroxide, providing a straightforward colorimetric method for its quantification. nih.govscirp.org This method is noted for its convenience, speed, and high selectivity. smolecule.comnih.gov

Hydrogen Peroxide Detection

Functionalized Materials

This compound is utilized in the surface modification and preparation of functionalized materials, enhancing their properties for specific uses, particularly in electronics.